Ethyl 2-hydroxy-5-nitronicotinate chemical properties
Ethyl 2-hydroxy-5-nitronicotinate chemical properties
An In-Depth Technical Guide to the Chemical Properties of Ethyl 2-hydroxy-5-nitronicotinate
Abstract
Chemical Identity and Physical Properties
Ethyl 2-hydroxy-5-nitronicotinate, systematically named Ethyl 2-hydroxy-5-nitropyridine-3-carboxylate, is a functionalized pyridine derivative. The pyridine ring is a common scaffold in many biologically active compounds[1]. The presence of a hydroxyl group at the 2-position, a nitro group at the 5-position, and an ethyl carboxylate group at the 3-position makes it a versatile building block for further chemical modifications.
Table 1: Physical and Chemical Properties of Ethyl 2-hydroxy-5-nitronicotinate
| Property | Value | Source(s) |
| CAS Number | 156896-54-7 | [2][3] |
| Molecular Formula | C₈H₈N₂O₅ | [2][3] |
| Molecular Weight | 212.16 g/mol | [2][3] |
| Appearance | Solid (predicted) | |
| Melting Point | 165-167 °C | [2] |
| Solubility | Poorly soluble in water; likely soluble in polar organic solvents such as alcohols and ketones. | |
| Storage | Sealed in a dry environment at 2-8°C.[3] | [3] |
Tautomerism: The 2-Pyridone Form
A critical aspect of the chemistry of 2-hydroxypyridines is their existence in tautomeric equilibrium with their corresponding 2-pyridone form. In the solid state, the pyridone tautomer is generally favored[4][5]. Therefore, Ethyl 2-hydroxy-5-nitronicotinate is expected to exist predominantly as Ethyl 5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylate in the solid state. This tautomerism significantly influences the compound's reactivity and intermolecular interactions.
Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of Ethyl 2-hydroxy-5-nitronicotinate is not widely published, a plausible synthetic route can be devised based on established methods for preparing the parent compound, 2-hydroxy-5-nitropyridine, followed by esterification. A one-pot synthesis method for 2-hydroxy-5-nitropyridine has been reported, starting from 2-aminopyridine[6].
Proposed Synthetic Workflow
The proposed synthesis involves a two-step process: the synthesis of the 2-hydroxy-5-nitropyridine intermediate, followed by esterification to yield the final product.
Hypothetical Experimental Protocol
Step 1: Synthesis of 2-Hydroxy-5-nitropyridine (based on[6])
-
In a reaction vessel, slowly add 2-aminopyridine to concentrated sulfuric acid while maintaining the temperature between 10-20°C.
-
To this mixture, add concentrated nitric acid, then warm the reaction to 40-50°C and stir.
-
After the nitration is complete, quench the reaction by carefully adding the mixture to ice water.
-
Cool the quenched solution to 0-10°C and add an aqueous solution of sodium nitrite dropwise to facilitate the diazotization reaction.
-
Adjust the pH of the solution with aqueous ammonia to precipitate the product.
-
Filter the solid product, wash with water, and dry to obtain 2-hydroxy-5-nitropyridine.
Step 2: Esterification
-
Suspend the 2-hydroxy-5-nitropyridine intermediate in an excess of ethanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize the acid catalyst.
-
Remove the ethanol under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).
Chemical Reactivity
The reactivity of Ethyl 2-hydroxy-5-nitronicotinate is governed by the interplay of its three functional groups on the pyridine ring.
-
2-Hydroxyl (or 2-Oxo) Group: The hydroxyl group can undergo O-alkylation or O-acylation. In its pyridone tautomeric form, the N-H bond can also participate in reactions.
-
5-Nitro Group: The electron-withdrawing nitro group deactivates the pyridine ring towards electrophilic aromatic substitution and activates it for nucleophilic aromatic substitution. The nitro group itself can be reduced to an amino group, which is a common transformation in the synthesis of pharmaceutical intermediates[7].
-
Ethyl Ester Group: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also undergo transesterification or be converted to an amide.
Spectroscopic Analysis (Inferred from Analogs)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals for the two aromatic protons on the pyridine ring, as well as the ethyl group protons. Due to the electron-withdrawing nature of the nitro and ester groups, the aromatic protons are expected to be downfield.
-
Aromatic Protons: Two doublets in the aromatic region (δ 8.0-9.5 ppm), corresponding to the protons at the 4- and 6-positions of the pyridine ring.
-
Ethyl Group: A quartet (CH₂) around δ 4.0-4.5 ppm and a triplet (CH₃) around δ 1.2-1.5 ppm.
-
Hydroxyl/Amine Proton: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule.
-
Carbonyl Carbon: A signal in the range of δ 160-170 ppm for the ester carbonyl.
-
Aromatic Carbons: Signals for the five carbons of the pyridine ring, with those bearing the nitro and hydroxyl groups being significantly shifted.
-
Ethyl Group Carbons: Signals for the -CH₂- (around δ 60-65 ppm) and -CH₃ (around δ 14-16 ppm) of the ethyl ester.
FTIR Spectroscopy (Predicted)
The infrared spectrum would provide information about the functional groups present.
-
O-H/N-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group and the N-H of the pyridone tautomer.
-
C=O Stretch: A strong absorption around 1700-1730 cm⁻¹ for the ester carbonyl.
-
N-O Stretch (Nitro Group): Two strong bands, one symmetric and one asymmetric, typically around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹.
-
C=C and C=N Stretches: Absorptions in the 1400-1600 cm⁻¹ region, characteristic of the aromatic pyridine ring.
Mass Spectrometry (Predicted)
The mass spectrum would show the molecular ion peak (M⁺) at m/z = 212. Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), and the nitro group (-NO₂).
Potential Applications in Drug Discovery
While the specific biological activity of Ethyl 2-hydroxy-5-nitronicotinate has not been extensively reported, its structural motifs are present in many compounds with known pharmacological activities.
-
Nicotinic Acid Derivatives: These compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties[8].
-
Nitropyridines: The nitro group can be a pharmacophore or a precursor to other functional groups in bioactive molecules. Nitropyridine derivatives have been investigated for their potential as anticancer and antifungal agents[7]. The electron-withdrawing nature of the nitro group can influence the molecule's interaction with biological targets[9].
This compound could serve as a valuable intermediate in the synthesis of more complex molecules for screening in various therapeutic areas. The reduction of the nitro group to an amine would provide a handle for further derivatization, opening up a wide range of synthetic possibilities.
Safety and Handling
Ethyl 2-hydroxy-5-nitronicotinate is classified as an irritant[2]. Standard laboratory safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3].
Conclusion
Ethyl 2-hydroxy-5-nitronicotinate is a multifaceted chemical entity with significant potential as a building block in organic synthesis and medicinal chemistry. Its chemistry is characterized by the tautomeric equilibrium between the 2-hydroxy and 2-pyridone forms and the combined reactivity of its hydroxyl, nitro, and ethyl ester functional groups. While a comprehensive experimental characterization of this specific compound is lacking in the current literature, this guide provides a solid foundation for researchers by summarizing its known properties and offering insights based on well-understood principles of chemical reactivity and the properties of analogous compounds. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential.
References
-
Pipzine Chemicals. (n.d.). 2-Hydroxy-5-Nitropyridine-3-Carboxylic Acid | CAS 105931-05-1. Retrieved from [Link]
- Google Patents. (n.d.). JP2864653B2 - Method for producing 2-hydroxynicotinic acid derivative.
- Aksenov, A. V., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(1), 123.
- Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
- Chen, X., et al. (2015). Solid-state identity of 2-hydroxynicotinic acid and its polymorphism. CrystEngComm, 17(1), 123-130.
- Napolitano, A., et al. (2000). Acid-promoted reactions of ethyl linoleate with nitrite ions: formation and structural characterization of isomeric nitroalkene, nitrohydroxy, and novel 3-nitro-1,5-hexadiene and 1,5-dinitro-1, 3-pentadiene products. The Journal of Organic Chemistry, 65(16), 4853-4860.
- Krygowski, T. M., et al. (2018). Substituent effects of nitro group in cyclic compounds. Structural Chemistry, 29(4), 1031-1048.
- da Piedade, M. E. M., et al. (2015). Crystal structure of 2-hydroxynicotinic acid, form II.
-
PrepChem. (n.d.). Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine. Retrieved from [Link]
- Charushin, V. N., et al. (2012). Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. Russian Journal of General Chemistry, 82(1), 120-125.
- Wujec, M., et al. (2021).
- Singh, P., et al. (2024). Investigating the mechanism of formation of nitro-substituted nicotine analogue via the [3 + 2] Cycloaddition reaction of (E)-substituted nitroethene derivatives and (Z)- C-(3-pyridyl)-N-aryl-nitrones: A Density Functional Theory (DFT) study. ChemRxiv.
-
Organic Syntheses. (n.d.). 5-ethyl-2-methylpyridine. Retrieved from [Link]
- Ibarra-Arellano, N., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3614.
-
PubChem. (n.d.). Ethyl 5-hydroxy-6-methylpyridine-2-carboxylate. Retrieved from [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]
- 3. ETHYL 5-HYDROXY-2-METHYLINDOLE-3-CARBOXYLATE(7598-91-6) 13C NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. spectrabase.com [spectrabase.com]
- 6. Organic Chemistry [3asenrise.com]
- 7. ETHYL 5-HYDROXY-2-METHYLINDOLE-3-CARBOXYLATE(7598-91-6) 1H NMR spectrum [chemicalbook.com]
- 8. Ethyl 5-nitroindole-2-carboxylate | 16732-57-3 [chemicalbook.com]
- 9. Ethyl 5-hydroxy-2-methylnicotinate | C9H11NO3 | CID 68271645 - PubChem [pubchem.ncbi.nlm.nih.gov]
